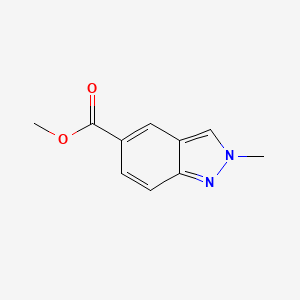

Methyl 2-methyl-2H-indazole-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-methylindazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-12-6-8-5-7(10(13)14-2)3-4-9(8)11-12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOXYVIUYSOLWRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=C(C=CC2=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20653315 | |

| Record name | Methyl 2-methyl-2H-indazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092351-86-4 | |

| Record name | Methyl 2-methyl-2H-indazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Methyl 2-methyl-2H-indazole-5-carboxylate

Introduction

The indazole scaffold is a privileged bicyclic heteroaromatic system that forms the core of numerous pharmacologically active compounds. Its unique electronic properties and ability to participate in various intermolecular interactions make it a cornerstone in medicinal chemistry. Within this class, N-2 substituted indazoles, such as Methyl 2-methyl-2H-indazole-5-carboxylate (CAS: 1092351-86-4), represent a specific isomeric form whose physicochemical characteristics are critical for its behavior in biological systems.[1][2] A precise understanding of these properties is not merely an academic exercise; it is fundamental to predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, formulation feasibility, and overall potential as a therapeutic agent.

This guide provides an in-depth analysis of the essential physicochemical properties of this compound. It is designed not as a simple data sheet, but as a practical manual for the research scientist, offering not just values, but the causality behind experimental choices and robust, self-validating protocols for their determination.

Molecular Identity and Core Properties

The foundational step in any chemical investigation is the unambiguous confirmation of the molecule's identity and basic properties. These data serve as the reference point for all subsequent analyses.

| Property | Data | Source |

| Chemical Name | This compound | N/A |

| Synonym | 2-Methyl-2H-indazole-5-carboxylic acid methyl ester | [3] |

| CAS Number | 1092351-86-4 | [3] |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [3] |

| Molecular Weight | 190.20 g/mol | [3][4] |

| Appearance | Solid | [3][4] |

| SMILES | COC(=O)c1ccc2nn(C)cc2c1 | [3] |

| InChIKey | ZOXYVIUYSOLWRJ-UHFFFAOYSA-N | [3] |

Chemical Structure:

Analytical Characterization Workflow

A systematic workflow is essential for the comprehensive characterization of a novel or reference compound. The process begins with structural confirmation and proceeds through purity assessment to the determination of key physicochemical parameters.

Caption: Standard analytical workflow for compound characterization.

Spectroscopic and Spectrometric Elucidation

Spectroscopic analysis provides the fingerprint of a molecule, confirming its covalent structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the gold standard for structural elucidation of organic molecules in solution. For this compound, ¹H and ¹³C NMR will not only confirm the connectivity of atoms but also verify the N-2 methylation, a critical isomeric distinction. The chemical shifts are highly sensitive to the electronic environment of the bicyclic system.[5][6]

Predicted ¹H NMR Spectral Features (in CDCl₃, 400 MHz):

-

Aromatic Protons (3H): The protons on the benzene ring portion are expected to appear as doublets and doublets of doublets in the range of δ 7.5-8.5 ppm. The proton at position 4 will likely be the most deshielded due to the anisotropic effect of the ester carbonyl.

-

Indazole C3-H (1H): A singlet expected around δ 8.0-8.2 ppm.

-

N-Methyl Protons (3H): A sharp singlet expected around δ 4.1-4.3 ppm.

-

O-Methyl Protons (3H): A sharp singlet expected around δ 3.9-4.0 ppm.

Trustworthiness - Standard Protocol for NMR Analysis:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a good starting point for many neutral organic molecules.[5]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

-

Data Acquisition: Record ¹H and ¹³C{¹H} spectra on a spectrometer operating at a field strength of at least 400 MHz.[5][7]

-

Analysis: Process the spectra using appropriate software. Integrate the ¹H signals to confirm proton ratios and assign peaks based on chemical shifts, coupling constants, and comparison with data from structurally related indazoles.[6][8]

Mass Spectrometry (MS)

Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule. It provides a highly accurate mass measurement, which validates the molecular formula against the theoretical value, leaving little room for ambiguity.

Predicted Mass Spectrum:

-

Technique: Electrospray Ionization (ESI) in positive mode is expected to be highly effective.

-

Expected Ion: The primary ion observed should be the protonated molecule [M+H]⁺.

-

Calculated m/z for [C₁₀H₁₀N₂O₂ + H]⁺: 191.0815

-

Calculated m/z for [C₁₀H₁₀N₂O₂ + Na]⁺: 213.0634

Trustworthiness - Standard Protocol for HRMS Analysis:

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500).

-

Validation: The experimentally measured m/z for the [M+H]⁺ ion must match the theoretical calculated mass to within a tolerance of 5 ppm. This confirms the elemental formula C₁₀H₁₀N₂O₂.[5]

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. The key is to look for characteristic stretching and bending vibrations. For this molecule, the most diagnostic peak will be the ester carbonyl stretch.[9]

Predicted Key IR Absorption Bands (cm⁻¹):

-

~3100-3000: Aromatic C-H stretch.

-

~2950: Aliphatic C-H stretch (from methyl groups).

-

~1725-1710: A strong, sharp absorption corresponding to the C=O stretch of the methyl ester. This is a highly characteristic band.[7]

-

~1620-1450: A series of bands corresponding to C=C and C=N stretching vibrations within the aromatic indazole ring system.

-

~1250-1100: A strong C-O stretch associated with the ester linkage.

Trustworthiness - Standard Protocol for IR Analysis (ATR):

-

Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Apply pressure to ensure good contact and record the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be recorded and subtracted from the sample spectrum.

-

Analysis: Identify the key absorption bands and correlate them with the expected functional groups to confirm the molecule's structural features.

Essential Physicochemical Parameters

These parameters govern how a molecule behaves in both chemical and biological environments. Their accurate measurement is a prerequisite for rational drug design and formulation.

Melting Point

Theoretical Importance: The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice forces. A sharp melting range is characteristic of a pure crystalline solid.

Methodology for Determination (Capillary Method):

-

Sample Preparation: Finely powder a small amount of the dry solid.

-

Loading: Tightly pack the powder into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary in a calibrated melting point apparatus. Heat the sample at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. For a pure compound, this range should be narrow (< 2 °C).

Aqueous Solubility

Theoretical Importance: Solubility is a master variable in drug development, directly impacting bioavailability and formulation options. Poor aqueous solubility is a major hurdle for many drug candidates.

Methodology for Determination (Shake-Flask Method):

-

System Preparation: Prepare buffered solutions at physiologically relevant pH values (e.g., pH 2.0, 6.8, and 7.4).

-

Equilibration: Add an excess of the solid compound to a known volume of each buffer in a sealed vial.

-

Shaking: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Accurately dilute the saturated supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Lipophilicity (logP)

Theoretical Importance: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), describes a molecule's preference for a lipidic (non-polar) versus an aqueous (polar) environment. It is a critical predictor of membrane permeability, protein binding, and metabolic clearance.

Methodology for Determination (Shake-Flask Method):

-

System Preparation: Use n-octanol (pre-saturated with buffer) and a buffer solution (e.g., pH 7.4, pre-saturated with n-octanol).

-

Partitioning: Add a known amount of the compound to a vial containing equal volumes of the two phases.

-

Equilibration: Shake the vial vigorously to allow the compound to partition between the two layers until equilibrium is reached (typically 1-2 hours).

-

Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Determine the concentration of the compound in both the aqueous and n-octanol layers using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: Calculate logP as: logP = log([Concentration in Octanol] / [Concentration in Aqueous]).

Synthesis and Stability Considerations

Plausible Synthetic Route

While numerous methods exist for indazole synthesis, a common and effective strategy for constructing the 2H-indazole core involves a cyclization reaction.[1][2][6] The diagram below illustrates a generalized, plausible pathway.

Caption: A generalized synthetic pathway to 2H-indazoles.

Chemical Stability Assessment

Expertise & Experience: The primary point of potential chemical instability in this compound is the methyl ester functional group, which is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid.[10] The indazole ring itself is generally stable. A forced degradation study is the standard approach to identify potential degradation pathways and develop a stability-indicating analytical method.

Trustworthiness - Protocol for Forced Degradation Study:

-

Stress Conditions: Prepare solutions of the compound (~1 mg/mL) in:

-

0.1 M HCl (Acidic hydrolysis)

-

0.1 M NaOH (Basic hydrolysis)

-

3% H₂O₂ (Oxidative stress)

-

Water (Neutral hydrolysis)

-

-

Incubation: Store aliquots of these solutions, along with a solid sample for photostability testing (exposed to light) and a control solution (protected from stress), at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

Analysis: At designated time points, quench the reactions (e.g., neutralize acid/base) and analyze all samples by a gradient HPLC-UV/MS method.

-

Evaluation: Compare the chromatograms of the stressed samples to the control. The goal is to achieve partial degradation (5-20%). Look for the appearance of new peaks (degradants) and a decrease in the area of the parent peak. The mass spectrometer can be used to identify the structure of any major degradants, such as the hydrolyzed carboxylic acid.

References

-

PubChem. (n.d.). 2-Methyl-2H-indazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Cenmed. (n.d.). methyl 2,3-dimethyl-2H-indazole-5-carboxylate (C007B-370618). Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

MDPI. (n.d.). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-methyl-2h-indazole-5-carboxylic acid (C9H8N2O2). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. PMC. Retrieved from [Link]

-

LookChem. (n.d.). Buy Quality 2-Methyl-2H-indazol-5-amine 60518-59-4 In Stock with Immediately Delivery. Retrieved from [Link]

-

PubChem. (n.d.). methyl 1H-indazole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 2-Methyl-5-nitro-2H-indazole. NIST WebBook. Retrieved from [Link]

-

Semantic Scholar. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). Retrieved from [Link]

-

PubChemLite. (n.d.). 2h-indazole-5-carboxylic acid, 4,5,6,7-tetrahydro-, 3,6-dihydroxy-6-methyl-4-phenyl-, methyl ester, (4-alpha,5-beta,6-alpha)-. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information Regioselective alkylation of a versatile indazole. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 1H-imidazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-methyl-4,5,6,7-tetrahydro-2H-indazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. PMC. Retrieved from [Link]

-

ACS Publications. (2025). Rh(III)-Catalyzed Regioselective [4 + 2] Annulation of 2-Benzyl-2H-indazole-6-carboxylic Acids with Ynamides to Access Indazole-Fused Pyrans. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectroscopy of metal carboxylates II. Analysis of Fe(III), Ni and Zn carboxylate solutions. Retrieved from [Link]

Sources

- 1. 2H-Indazole synthesis [organic-chemistry.org]

- 2. Indazole synthesis [organic-chemistry.org]

- 3. 2-Methyl-2H-indazole-5-carboxylic acid methyl ester AldrichCPR 1092351-86-4 [sigmaaldrich.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. researchgate.net [researchgate.net]

- 10. PubChemLite - 1197943-94-4 (C9H8N2O2) [pubchemlite.lcsb.uni.lu]

A Technical Guide to the Synthesis and Characterization of 2H-Indazole Derivatives

Introduction: The Significance of the 2H-Indazole Scaffold

The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry. This scaffold exists in two primary tautomeric forms: the thermodynamically more stable 1H-indazole and the kinetically favored 2H-indazole. While both isomers are of significant interest, 2H-indazole derivatives have emerged as crucial components in a number of FDA-approved drugs, including the antiemetic Granisetron and the kinase inhibitors Pazopanib and Axitinib, underscoring their therapeutic relevance. The distinct substitution pattern of the 2H-isomer often imparts unique pharmacological properties, making the development of regioselective synthetic strategies and robust characterization methods a critical endeavor for researchers in drug discovery and development.

This guide provides an in-depth exploration of the synthesis and characterization of 2H-indazole derivatives, offering field-proven insights into key experimental methodologies. We will delve into the causality behind experimental choices, present self-validating protocols, and provide a comprehensive framework for the unambiguous structural elucidation of this important class of molecules.

Part 1: Regioselective Synthesis of 2H-Indazole Derivatives

The selective synthesis of 2H-indazoles over their 1H-counterparts is a significant challenge in synthetic organic chemistry. This section details three robust and widely employed methodologies for achieving high regioselectivity in the synthesis of 2H-indazole derivatives: the Cadogan Reductive Cyclization, Copper-Catalyzed Three-Component Reactions, and Palladium-Catalyzed Intramolecular Amination.

The Cadogan Reductive Cyclization: A Classic Approach

The Cadogan reaction is a powerful method for the synthesis of 2H-indazoles via the reductive cyclization of ortho-imino-nitrobenzene substrates. This one-pot procedure is valued for its operational simplicity and the use of commercially available starting materials.[1][2]

Causality Behind Experimental Choices:

The choice of a phosphine-based reducing agent, such as tri-n-butylphosphine, is critical for the mild reaction conditions.[3] Protic solvents like isopropanol are often employed as they are compatible with the initial imine formation and facilitate the subsequent reductive cyclization.[4] The one-pot nature of this reaction enhances its practicality and safety by avoiding the isolation of potentially unstable intermediates.[2]

Experimental Protocol: One-Pot Synthesis of 2-Aryl-2H-indazoles via Cadogan Reductive Cyclization [3]

-

Reaction Setup: In a sealed vial, combine the desired ortho-nitrobenzaldehyde (1.0 equiv) and aniline (1.1 equiv) in isopropanol (0.4 M).

-

Imine Formation: Heat the reaction mixture at 80 °C for 4 hours to facilitate the formation of the ortho-imino-nitrobenzene intermediate.

-

Reductive Cyclization: Cool the reaction mixture to room temperature and add tri-n-butylphosphine (3.0 equiv).

-

Reaction Completion: Reseal the vial and heat the mixture at 80 °C for an additional 16 hours.

-

Work-up and Purification: After cooling, concentrate the reaction mixture under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 2-aryl-2H-indazole.

Caption: Workflow for the Cadogan Reductive Cyclization.

Copper-Catalyzed Three-Component Synthesis: A Versatile Approach

Copper-catalyzed one-pot, three-component reactions provide a highly efficient and versatile route to 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide.[2][5] The copper catalyst is instrumental in facilitating the crucial C-N and N-N bond formations.[5]

Causality Behind Experimental Choices:

Copper(I) catalysts, such as copper(I) iodide (CuI), are effective in promoting the cascade reaction.[6] The use of a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA) can enhance the catalytic activity.[2] High-boiling polar aprotic solvents like DMSO or DMF are typically used to ensure the reaction proceeds at an adequate rate.[6] The three-component nature of this reaction allows for significant structural diversity in the final products.

Experimental Protocol: Copper-Catalyzed One-Pot Three-Component Synthesis of 2-Substituted-2H-indazoles [6]

-

Reaction Setup: To an oven-dried reaction tube equipped with a magnetic stir bar, add the 2-bromobenzaldehyde (1.0 mmol), the primary amine (1.2 mmol), sodium azide (1.5 mmol), and the copper(I) catalyst (e.g., CuI, 5-10 mol%).

-

Solvent Addition: Add DMSO (3-5 mL) to the reaction tube.

-

Reaction Conditions: Seal the tube and heat the reaction mixture to 110-120 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Caption: Workflow for the Copper-Catalyzed Three-Component Synthesis.

Palladium-Catalyzed Intramolecular Amination: A Regioselective Route

Palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines offers a highly regioselective pathway to 2-aryl-2H-indazoles.[7] This method is particularly valuable for its tolerance of a wide range of functional groups.

Causality Behind Experimental Choices:

The choice of the palladium catalyst and ligand is crucial for the efficiency of the C-N bond-forming cyclization. A common and effective combination is palladium(II) acetate (Pd(OAc)2) with a bulky phosphine ligand such as 1,1'-bis(diphenylphosphino)ferrocene (dppf).[8] The use of a strong base, typically sodium tert-butoxide (t-BuONa), is necessary to deprotonate the hydrazine and facilitate the catalytic cycle. Toluene is a common solvent for this transformation.[7]

Experimental Protocol: Palladium-Catalyzed Synthesis of 2-Aryl-2H-indazoles [8]

-

Reaction Setup: To a pressure tube, add N-aryl-N-(o-bromobenzyl)hydrazine (1.0 mmol), Pd(OAc)2 (0.05 mmol), dppf (0.075 mmol), and t-BuONa (1.5 mmol).

-

Solvent Addition: Add anhydrous toluene (3.5 mL) to the tube.

-

Reaction Conditions: Seal the tube and heat the reaction mixture at 90 °C for 15 hours.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Caption: Workflow for the Palladium-Catalyzed Intramolecular Amination.

Part 2: Comprehensive Characterization of 2H-Indazole Derivatives

The unambiguous characterization of 2H-indazole derivatives is paramount to confirm the success of a synthesis and to differentiate them from their 1H-isomers. This section provides a detailed guide to the key spectroscopic techniques employed for this purpose.

Spectroscopic Fingerprints: Distinguishing 2H- from 1H-Indazoles

NMR spectroscopy is a powerful tool for the structural elucidation of indazole isomers.[9] The chemical shifts of key protons and carbons are diagnostic for the 2H-substitution pattern.[1]

Table 1: Comparative Spectroscopic Data for 1H- and 2H-Indazole Derivatives [1][10][11]

| Spectroscopic Feature | 1H-Indazole Derivative (Representative) | 2H-Indazole Derivative (Representative) | Key Differentiating Feature for 2H-Isomer |

| ¹H NMR (δ, ppm) | |||

| H-3 | ~8.10 (s) | ~8.40 (s) | More deshielded (downfield shift) |

| Aromatic Protons | Varies | Generally slight downfield shifts compared to 1H-isomer | Subtle but consistent deshielding |

| ¹³C NMR (δ, ppm) | |||

| C-3 | ~134 | ~122 | Significantly more shielded (upfield shift) |

| C-7a | ~140 | ~150 | More deshielded (downfield shift) |

| Mass Spectrometry | |||

| Fragmentation | Varies depending on substituents | Often shows a characteristic fragmentation pattern involving the N2-substituent | Specific fragmentation pathways can be diagnostic |

2.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The most telling signal in the ¹H NMR spectrum of a 2H-indazole is the chemical shift of the H-3 proton, which is typically found at a higher chemical shift (more deshielded) compared to the corresponding 1H-isomer.[1]

-

¹³C NMR: In the ¹³C NMR spectrum, the C-3 carbon of a 2H-indazole is significantly more shielded (appears at a lower chemical shift) than in the 1H-isomer. Conversely, the C-7a carbon is more deshielded in the 2H-indazole.[9]

Experimental Protocol: NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified indazole derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

Data Analysis: Process the spectra and compare the chemical shifts of the diagnostic protons and carbons with the expected values for 1H- and 2H-indazoles.

Mass Spectrometry: Elucidating Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular weight of the synthesized compound and can offer structural insights through the analysis of fragmentation patterns.[12] The fragmentation of 2H-indazoles is often initiated by cleavage of the N2-substituent.[13]

Experimental Protocol: Mass Spectrometric Analysis

-

Sample Introduction: Introduce a dilute solution of the purified compound into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Data Acquisition: Acquire the mass spectrum, ensuring that the molecular ion peak is observed.

-

Fragmentation Analysis: If using an ionization technique that induces fragmentation (e.g., EI), analyze the fragmentation pattern to identify characteristic losses and fragment ions that can help confirm the structure.

X-ray Crystallography: The Definitive Structural Proof

Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, providing definitive proof of the 2H-indazole regiochemistry.[14]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow high-quality single crystals of the purified 2H-indazole derivative. This is often achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.[15]

-

Crystal Mounting: Carefully mount a suitable crystal (typically 0.1-0.3 mm in each dimension) on a goniometer head.[15]

-

Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, which will provide the precise atomic coordinates and confirm the connectivity of the molecule.

Caption: Logical workflow for the characterization of 2H-indazole derivatives.

Part 3: Safety Considerations

The synthesis of 2H-indazole derivatives often involves the use of hazardous reagents that require careful handling.

-

Sodium Azide: Sodium azide is highly toxic and can be explosive, especially when in contact with heavy metals or when heated.[16] Always use non-metal spatulas for handling and work in a well-ventilated fume hood.[17] Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid.[18]

-

Tri-n-butylphosphine: This reagent is pyrophoric and has a strong, unpleasant odor. It should be handled under an inert atmosphere.

-

Palladium and Copper Catalysts: While generally less hazardous than the above reagents, finely divided metal catalysts can be pyrophoric. Handle with care and in accordance with the safety data sheet (SDS).

Always consult the SDS for all reagents before use and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Conclusion

The regioselective synthesis and unambiguous characterization of 2H-indazole derivatives are essential for the advancement of drug discovery and development. The methodologies outlined in this guide, from the classic Cadogan cyclization to modern metal-catalyzed reactions, provide researchers with a robust toolkit for accessing this privileged heterocyclic scaffold. By understanding the causality behind experimental choices and employing a comprehensive suite of characterization techniques, scientists can confidently synthesize and validate novel 2H-indazole derivatives, paving the way for the discovery of new therapeutic agents.

References

-

Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). Consecutive condensation, C-N and N-N bond formations: a copper-catalyzed one-pot three-component synthesis of 2H-indazole. Organic letters, 13(13), 3542–3545. Available from: [Link]

-

Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). Consecutive Condensation, C-N and N-N Bond Formations: A Copper- Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. ResearchGate. Available from: [Link]

-

Copper-Catalyzed Hydroamination of 2-Alkynylazobenzenes: Synthesis of 3-Alkenyl-2H-Indazoles. National Institutes of Health. Available from: [Link]

-

Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. National Institutes of Health. Available from: [Link]

-

The proposed mechanism for the synthesis of 2H‐indazole derivatives. ResearchGate. Available from: [Link]

-

Zhang, R., Liu, Z., Peng, Q., Zhou, Y., Xu, L., & Pan, X. (2018). Access to 2-substituted-2H-indazoles via a copper-catalyzed regioselective cross-coupling reaction. Organic & Biomolecular Chemistry, 16(11), 1816–1820. Available from: [Link]

-

Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclizati. The Royal Society of Chemistry. Available from: [Link]

-

Song, J. J., & Yee, N. K. (2000). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Letters, 2(4), 519–521. Available from: [Link]

-

Information on Azide Compounds. Stanford Environmental Health & Safety. Available from: [Link]

-

2H-Indazole synthesis. Organic Chemistry Portal. Available from: [Link]

-

Alijaar, N., Al-Noaimi, M., Conrad, H., & Beifuss, U. (2021). Direct Formation of 2-Substituted 2H-Indazoles by a Pd-Catalyzed Reaction between 2-Halobenzyl Halides and Arylhydrazines. The Journal of Organic Chemistry, 86(2), 1408–1418. Available from: [Link]

-

School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. University College Dublin. Available from: [Link]

-

Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Chemistry Portal. Available from: [Link]

-

Wiley-VCH 2007 - Supporting Information. Available from: [Link]

-

CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. Available from: [Link]

-

Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. National Institutes of Health. Available from: [Link]

-

One‐pot syntheses of 2H‐indazoles. ResearchGate. Available from: [Link]

-

Working with Hazardous Chemicals. Organic Syntheses. Available from: [Link]

-

Microwave-Assisted Cadogan Reaction for the Synthesis of 2-Aryl-2H-indazoles, 2-Aryl-1H-benzimidazoles, 2-Carbonylindoles, Carbazole, and Phenazine. ResearchGate. Available from: [Link]

-

Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. ACS Publications. Available from: [Link]

-

Safe Handling of Azides. University of Pittsburgh. Available from: [Link]

-

One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Semantic Scholar. Available from: [Link]

-

Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization. Organic letters, 16(11), 3114–3117. Available from: [Link]

-

Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). Available from: [Link]

-

1 H and 13 C NMR chemical shifts and diagnostic correlations in two-dimensional spectra of compound 1. ResearchGate. Available from: [Link]

-

Mass Spectrometry: Fragmentation. Michigan State University. Available from: [Link]

-

13 C NMR of indazoles. ResearchGate. Available from: [Link]

-

A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Chemistry Portal. Available from: [Link]

-

Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. National Institutes of Health. Available from: [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health. Available from: [Link]

-

mass spectra - fragmentation patterns. Chemguide. Available from: [Link]

-

Single Crystal X-ray Diffraction and Structure Analysis. Available from: [Link]

-

Single crystal X-ray diffraction. Fiveable. Available from: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]

-

Practical Aspects of Single Crystal X-ray Crystallography. TU Graz. Available from: [Link]

-

Determination of crystal structure by single crystal X-ray diffraction. Available from: [Link]

-

Modern X-Ray Analysis on Single Crystals – A Practical Guide. ResearchGate. Available from: [Link]

-

Mass Spectrometry: Fragmentation. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]

- 4. Access to 2-substituted-2H-indazoles via a copper-catalyzed regioselective cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Consecutive condensation, C-N and N-N bond formations: a copper- catalyzed one-pot three-component synthesis of 2H-indazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 15. fiveable.me [fiveable.me]

- 16. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 17. artscimedia.case.edu [artscimedia.case.edu]

- 18. ucd.ie [ucd.ie]

An In-Depth Technical Guide to CAS No. 1092351-86-4: Methyl 2-methyl-2H-indazole-5-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the chemical compound identified by CAS number 1092351-86-4, Methyl 2-methyl-2H-indazole-5-carboxylate. The information presented herein is intended to support research and development activities by providing key data on the compound's properties, its strategic importance in medicinal chemistry, synthetic pathways, and commercial availability.

Compound Identification and Physicochemical Properties

The compound registered under CAS number 1092351-86-4 is unequivocally identified as This compound . It is a derivative of indazole, a bicyclic aromatic heterocycle that is a cornerstone in the development of numerous therapeutic agents.

Chemical Structure

Caption: Role of the compound as a building block in drug discovery.

Synthesis and Handling

Representative Synthetic Protocol

While specific synthetic procedures for CAS 1092351-86-4 are not widely published in peer-reviewed journals, a common and logical approach involves the regioselective N-methylation of the corresponding 1H-indazole precursor, Methyl 1H-indazole-5-carboxylate. The following is a representative protocol based on general methods for indazole alkylation.

Reaction: N-methylation of Methyl 1H-indazole-5-carboxylate

Materials:

-

Methyl 1H-indazole-5-carboxylate

-

Methyl iodide (or dimethyl sulfate)

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

A polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)

Procedure:

-

To a solution of Methyl 1H-indazole-5-carboxylate in the chosen solvent, add the base portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture for 30-60 minutes to ensure the formation of the indazolide anion.

-

Add the methylating agent (e.g., methyl iodide) dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature, or with gentle heating, monitoring its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the addition of water.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to separate the N1 and N2 methylated isomers and afford the desired this compound.

Note: The ratio of N1 to N2 alkylation can be influenced by the choice of base, solvent, and reaction temperature. The 2H-indazole is often the thermodynamically more stable product. [1]

Safety and Handling

As with any chemical reagent, this compound should be handled by trained personnel in a well-ventilated laboratory, using appropriate personal protective equipment (PPE). The following is a summary of available safety information. A full Safety Data Sheet (SDS) should be consulted before use.

| Safety Aspect | Recommendation | Source(s) |

| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2] |

| GHS Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][3] |

| Personal Protective Equipment | Safety glasses, chemical-resistant gloves, lab coat. | [4] |

| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. | [2] |

| Storage Class | 11 - Combustible Solids | [5] |

Commercial Availability

This compound is available from several chemical suppliers, typically on a research scale. Researchers should always request a certificate of analysis (CoA) to verify the purity and identity of the compound.

| Supplier | Purity/Grade |

| Sigma-Aldrich | AldrichCPR |

| CymitQuimica | 97% |

| Apollo Scientific | Not specified |

| Indagoo | 97% |

| Cenmed | Not specified |

References

-

AkzoNobel. (2017). SAFETY DATA SHEET. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link] [6]11. Cenmed. (n.d.). methyl 2,3-dimethyl-2H-indazole-5-carboxylate (C007B-370618). Retrieved from [Link] [7]12. Google Patents. (n.d.). US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde. Retrieved from

-

The Royal Society of Chemistry. (2020). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. Retrieved from [Link]

Sources

- 1. caribjscitech.com [caribjscitech.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. angenechemical.com [angenechemical.com]

- 5. 2-Methyl-2H-indazole-5-carboxylic acid methyl ester AldrichCPR 1092351-86-4 [sigmaaldrich.com]

- 6. 2H-Indazole synthesis [organic-chemistry.org]

- 7. cenmed.com [cenmed.com]

molecular structure and weight of Methyl 2-methyl-2H-indazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of Methyl 2-methyl-2H-indazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry. As a member of the indazole family, this molecule holds potential for further investigation in drug discovery and materials science.

Molecular Structure and Properties

This compound is a bicyclic aromatic compound featuring a benzene ring fused to a pyrazole ring. The "2H-indazole" designation indicates that the substituent, a methyl group in this case, is attached to the nitrogen atom at the 2-position of the indazole core. A methyl carboxylate group is substituted at the 5-position of the benzene ring.

Structural Elucidation

The definitive structure of this compound is established through a combination of spectroscopic techniques. While specific spectral data for this exact compound is not widely published, the expected spectroscopic signatures can be inferred from related indazole derivatives.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, the proton on the pyrazole ring, the methyl group attached to the nitrogen, and the methyl group of the ester. The coupling patterns and chemical shifts of the aromatic protons would confirm the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, including the two heterocyclic carbons, the six aromatic carbons, the methyl carbon on the nitrogen, and the carbonyl and methyl carbons of the ester group.[1] The chemical shifts of the carbons in the indazole core are particularly useful for distinguishing between N-1 and N-2 substituted isomers.[1]

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to C-H stretching in the aromatic and methyl groups, C=O stretching of the ester carbonyl group, and C=N and C=C stretching vibrations within the heterocyclic and aromatic rings.

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy group or the entire methyl carboxylate group from the parent ion.[1]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [2] |

| Molecular Weight | 190.20 g/mol | [2] |

| CAS Number | 1092351-86-4 | |

| Physical Form | Solid | |

| SMILES String | COC(=O)c1ccc2nn(C)cc2c1 | |

| InChI Key | ZOXYVIUYSOLWRJ-UHFFFAOYSA-N |

Synthesis of this compound

The following diagram outlines a potential synthetic workflow:

Caption: A proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

The following is a hypothetical, step-by-step methodology based on general procedures for 2H-indazole synthesis:

-

Esterification of the Starting Material: 4-methyl-3-nitrobenzoic acid would first be converted to its methyl ester, Methyl 4-methyl-3-nitrobenzoate, typically by reaction with thionyl chloride followed by methanol.

-

Reduction of the Nitro Group: The nitro group of Methyl 4-methyl-3-nitrobenzoate would be selectively reduced to an amino group to yield Methyl 3-amino-4-methylbenzoate. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid.

-

Diazotization and Cyclization: The resulting aniline derivative would then undergo diazotization using sodium nitrite in an acidic medium, followed by an intramolecular cyclization to form the indazole ring. This would likely yield a mixture of 1H- and 2H-indazole tautomers.

-

N-Methylation: The mixture of indazole tautomers would then be methylated, for example, using methyl iodide in the presence of a suitable base. This step would introduce the methyl group at the N-2 position.

-

Purification: The final product, this compound, would be isolated and purified from the reaction mixture using techniques such as column chromatography.

Applications and Biological Significance

The indazole scaffold is a "privileged structure" in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[5] Indazole derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5][6][7]

While specific biological activities for this compound have not been extensively reported, its structural similarity to other biologically active indazoles suggests it could be a valuable building block or lead compound for drug discovery programs. For instance, some 2-phenyl-2H-indazole derivatives have shown potent antiprotozoal activity.[6] The methyl carboxylate group at the 5-position also provides a handle for further chemical modification to explore structure-activity relationships.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on safety data sheets for related indazole compounds, it should be handled with care in a laboratory setting.[8][9][10]

General Handling Precautions:

-

Use in a well-ventilated area or with local exhaust ventilation.[8]

-

Avoid inhalation of dust.[9]

-

Avoid contact with skin and eyes.[10]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10]

Storage:

-

Store in a tightly sealed container in a cool, dry place.[10]

References

-

Wiley-VCH. Supporting Information. [Link]

-

PubChem. 2-Methyl-2H-indazole. [Link]

-

Organic Chemistry Portal. 2H-Indazole synthesis. [Link]

-

National Institutes of Health. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. [Link]

-

Caribbean Journal of Sciences and Technology. Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]

-

MDPI. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. [Link]

-

National Institutes of Health. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. [Link]

-

Cenmed. methyl 2,3-dimethyl-2H-indazole-5-carboxylate (C007B-370618). [Link]

-

National Institutes of Health. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. [Link]

-

Semantic Scholar. Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. [Link]

-

National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

-

ResearchGate. A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. [Link]

-

PubChemLite. 2-methyl-2h-indazole-5-carboxylic acid. [Link]

Sources

- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. 2H-Indazole synthesis [organic-chemistry.org]

- 4. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caribjscitech.com [caribjscitech.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

discovery and history of 2H-indazole synthesis

An In-Depth Technical Guide to the Discovery and Synthetic Evolution of 2H-Indazoles

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the synthesis of 2H-indazoles, a pivotal heterocyclic scaffold in medicinal chemistry and materials science. We will navigate the historical landscape, from early discoveries to the advent of modern, highly regioselective methodologies. The narrative is structured to provide not just protocols, but a deep understanding of the mechanistic principles and the rationale behind the evolution of synthetic strategies, reflecting field-proven insights for researchers, chemists, and drug development professionals.

The Historical Context: A Tale of Two Tautomers

The story of indazoles begins with the pioneering work of Emil Fischer in the late 19th century. While Fischer's work in 1883 on the cyclization of phenylhydrazones laid the groundwork for indole synthesis, the indazole core, a bioisostere of indole, was also an early subject of investigation.[1][2][3][4][5] Indazole exists in two primary tautomeric forms: the more thermodynamically stable 1H-indazole and the kinetically favored, often more biologically relevant, 2H-indazole.[6]

Early synthetic efforts were often plagued by a lack of regioselectivity, typically yielding mixtures of these tautomers. The selective synthesis of the 2H-isomer remained a significant challenge, driving chemists to develop more sophisticated and controlled cyclization strategies. This guide focuses on the key breakthroughs that have made the 2H-indazole scaffold readily accessible.

Foundational Strategies: The Cadogan Reductive Cyclization

One of the first effective methods for creating the 2H-indazole ring system was the Cadogan reaction.[6][7] This approach represents a classic, albeit harsh, strategy for N-N bond formation.

Core Principle & Mechanism

The Cadogan reaction involves the reductive cyclization of ortho-imino-nitrobenzene substrates.[7] These substrates are typically formed in situ via the condensation of an o-nitrobenzaldehyde with a primary amine. The key transformation is mediated by a deoxygenating agent, classically triethyl phosphite (P(OEt)₃), at high temperatures. The reaction is believed to proceed through a nitrene intermediate, generated by the deoxygenation of the nitro group, which then undergoes cyclization.[8]

Causality in Experimental Choice: The high temperatures (often >150 °C) and the use of a large excess of phosphite reagent are necessary to drive the exhaustive deoxygenation of the nitro group to the highly reactive nitrene intermediate.[7][8][9] While effective, these conditions limit the reaction's scope, particularly for substrates bearing sensitive functional groups.

Typical Protocol: Cadogan Reductive Cyclization

-

Imine Formation: An appropriately substituted o-nitrobenzaldehyde (1.0 equiv) and a primary amine (1.1 equiv) are heated under reflux in a suitable solvent (e.g., toluene) with azeotropic removal of water to form the corresponding Schiff base.

-

Reductive Cyclization: The crude imine is added to an excess of triethyl phosphite (3.0-5.0 equiv).

-

Heating: The reaction mixture is heated to 150-160 °C for several hours until the starting material is consumed (monitored by TLC or LCMS).

-

Workup: The excess triethyl phosphite and the resulting triethyl phosphate are removed under high vacuum.

-

Purification: The residue is purified by column chromatography to yield the 2-substituted-2H-indazole.[9]

A Paradigm Shift: The Davis-Beirut Reaction

A significant breakthrough in 2H-indazole synthesis came with the development of the Davis-Beirut reaction. This powerful and versatile method provides a mild, redox-neutral pathway to a wide array of 2H-indazoles and their derivatives, overcoming many of the limitations of the Cadogan approach.[10][11][12][13]

Expertise in Mechanism: The Nitroso Imine Intermediate

The ingenuity of the Davis-Beirut reaction lies in its ability to generate a highly reactive o-nitroso imine intermediate in situ under mild alkaline conditions.[12][13] This intermediate then undergoes a rapid N-N bond-forming heterocyclization to furnish the 2H-indazole core. The reaction avoids the high temperatures and harsh reagents required for nitrene formation, dramatically expanding its functional group tolerance.[12]

The overall transformation is redox-neutral, a key feature that distinguishes it from classical reductive cyclizations. The reaction can be catalyzed by either acid or base, with both pathways converging on the pivotal o-nitrosobenzylidine imine intermediate.[10]

Protocol Validation: A Self-Validating System

The Davis-Beirut reaction is inherently robust. The formation of the brightly colored nitroso intermediate often provides a visual confirmation of reaction progress. The mild conditions ensure that side reactions are minimized, leading to cleaner product formation.

Detailed Protocol: Base-Catalyzed Davis-Beirut Synthesis of 2-Butyl-2H-indazole

-

Reactant Preparation: In a round-bottom flask, dissolve N-(2-nitrobenzyl)butan-1-amine (1.0 equiv) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1 M.

-

Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv) to the solution at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LCMS, and is typically complete within 1-4 hours.[10]

-

Quenching & Extraction: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous ammonium chloride solution and brine.

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 2-butyl-2H-indazole.

The Modern Toolkit: Transition-Metal Catalysis

The last two decades have witnessed an explosion in transition-metal-catalyzed methods for 2H-indazole synthesis, offering unparalleled efficiency, regioselectivity, and substrate scope.[14] These methods often proceed via C-H activation, cross-coupling, or multi-component reaction pathways.

Copper-Catalyzed Three-Component Synthesis

One of the most practical and widely adopted modern methods is the copper-catalyzed one-pot, three-component reaction of a 2-bromobenzaldehyde, a primary amine, and sodium azide.[1][15] This strategy is prized for its operational simplicity and broad functional group tolerance.

Mechanistic Rationale: The copper catalyst is crucial, facilitating both the initial C-N bond formation (coupling of the imine with azide) and the subsequent intramolecular N-N bond formation to construct the indazole ring.[15][16]

Palladium- and Rhodium-Catalyzed C-H Activation/Annulation

More advanced strategies leverage palladium or rhodium catalysts to construct the 2H-indazole core via C-H activation and annulation of readily available starting materials like azobenzenes or azoxy compounds.[17][18][19][20] For example, Rh(III)-catalyzed [4+1] annulation of azoxy compounds with diazoesters provides a highly regioselective route to functionalized 2H-indazoles.[17] These methods are powerful tools for accessing complex indazole derivatives that might be difficult to synthesize via other routes.

Comparative Data on Modern Catalytic Methods

| Catalyst System | Starting Materials | Key Advantage | Typical Yields | Reference |

| Copper (e.g., CuI, Cu₂O) | 2-Halobenzaldehydes, Amines, NaN₃ | Operational simplicity, broad scope, one-pot | Good to Excellent | [1][15][21] |

| Palladium (e.g., Pd(OAc)₂) | Azobenzenes, Aldehydes | C-H activation, readily available substrates | Good | [14][19][20] |

| Rhodium (e.g., [RhCp*Cl₂]₂) | Azoxybenzenes, Diazoesters/Alkynes | High regioselectivity, unique disconnections | Moderate to Good | [17][18] |

Elegant Convergent Approaches: Cycloaddition Reactions

For unparalleled regioselectivity, cycloaddition strategies have emerged as a powerful alternative. The [3+2] dipolar cycloaddition of sydnones with arynes is a particularly elegant method for the exclusive formation of 2H-indazoles.[1][22]

Mechanistic Causality: This reaction proceeds through an initial [3+2] cycloaddition to form a bicyclic intermediate. This intermediate is unstable and spontaneously undergoes a retro-[4+2] cycloaddition (cheletropic extrusion) to release a molecule of carbon dioxide, cleanly forming the aromatic 2H-indazole product.[22] The key advantage is the complete avoidance of the isomeric 1H-indazole, a common byproduct in other methods. This makes it a highly reliable and predictable synthetic tool.[22]

Conclusion: An Evolving Synthetic Landscape

The journey of 2H-indazole synthesis from the high-temperature, brute-force methods of the past to the mild, catalytic, and highly selective strategies of today showcases the remarkable progress in synthetic organic chemistry. The development of landmark reactions like the Davis-Beirut synthesis and various transition-metal-catalyzed protocols has transformed 2H-indazoles from synthetic curiosities into readily accessible building blocks. For the modern medicinal or materials chemist, this diverse synthetic toolkit provides the power to rationally design and construct novel 2H-indazole-containing molecules with precision and efficiency, accelerating discovery in countless scientific disciplines.[23][24][25]

References

-

Jadhav, S., & Shaikh, A. (2023). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal of Scientific Development and Research (IJSDR). [Link]

-

El-Khouly, M., et al. (2019). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. National Institutes of Health. [Link]

-

Akkad, M., et al. (2012). The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles. Mini Reviews in Medicinal Chemistry. [Link]

-

Karam, P., et al. (2020). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research. [Link]

-

Karam, P., et al. (2019). Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research. [Link]

-

Wikipedia contributors. (2023). Fischer indole synthesis. Wikipedia. [Link]

-

Singh, S., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]

-

Long, Z., et al. (2021). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules. [Link]

-

Wang, Y., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry. [Link]

-

Zhu, J., et al. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. eScholarship, University of California. [Link]

-

Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. organic-chemistry.org. [Link]

-

Yang, Z., Yu, J., & Pan, C. (2022). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry. [Link]

-

Wu, C., et al. (2011). Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Optimization for synthesis of 2H-indazole. ResearchGate. [Link]

-

Wang, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

-

ResearchGate. (2012). ChemInform Abstract: The Davis-Beirut Reaction: A Novel Entry into 2H-Indazoles and Indazolones. Recent Biological Activity of Indazoles. ResearchGate. [Link]

-

ResearchGate. (n.d.). Pd‐catalyzed synthesis of 2H‐indazole. ResearchGate. [Link]

-

Ding, K., et al. (2010). preparation of 2,3-diamino-2H-indazoles by intramolecular trapping of phosphazides and 1H-1,2,4-triazolo[2,3-b]indazoles by a tandem aza-Wittig/heterocumulene-mediated strategy. The Journal of Organic Chemistry. [Link]

-

Synfacts. (2013). Two-Step Synthesis of 2H-Indazoles via C–H Activation of Azobenzenes. Thieme. [Link]

-

Wang, Y., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry. [Link]

-

ResearchGate. (2023). (PDF) Transition‐Metal‐Catalyzed Syntheses of Indazoles. ResearchGate. [Link]

-

ResearchGate. (n.d.). The proposed mechanism for the synthesis of 2H‐indazole derivatives. ResearchGate. [Link]

-

Wikipedia contributors. (2023). Aza-Wittig reaction. Wikipedia. [Link]

-

Lin, C., et al. (2015). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). Molecules. [Link]

-

Genung, N., Wei, L., & Aspnes, G. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization. Organic Letters. [Link]

-

YouTube. (2018). Methods of indole synthesis: Part III (Fischer indole synthesis). YouTube. [Link]

-

Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. jpnr.net. [Link]

-

ResearchGate. (n.d.). Biologically active 2H‐indazole‐containing compounds. ResearchGate. [Link]

-

YouTube. (2022). Fischer Indole Synthesis - Named Reactions in Organic Chemistry. YouTube. [Link]

-

Chem-Station. (2015). Aza-Wittig Reaction. Chem-Station. [Link]

-

YouTube. (2021). Fischer Indole Synthesis. YouTube. [Link]

-

Semantic Scholar. (n.d.). Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. Semantic Scholar. [Link]

-

Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules. [Link]

-

Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. National Institutes of Health. [Link]

-

Semantic Scholar. (2005). Recent progress in the synthesis of heterocyclic natural products by the Staudinger/intramolecular aza-Wittig reaction. Semantic Scholar. [Link]

-

ResearchGate. (n.d.). Synthesis of 2H‐indazole derivatives. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. organic-chemistry.org. [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. ijsdr.org [ijsdr.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. escholarship.org [escholarship.org]

- 9. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 2H-Indazole synthesis [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Discovery of 2 H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 25. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the One-Pot Synthesis of 2-Aryl-2H-Indazoles from 2-Bromobenzaldehydes

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the 2-Aryl-2H-Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] These bicyclic aromatic heterocycles are integral to drugs with a wide array of therapeutic applications, including anti-inflammatory, anti-tumor, anti-HIV, and antidepressant activities.[1][2] Specifically, the 2-aryl-2H-indazole isomer has garnered significant attention. However, traditional synthetic routes to these molecules often suffer from limitations such as harsh reaction conditions, the use of expensive or toxic reagents, multi-step procedures, and poor regioselectivity.[3]

This application note provides a detailed guide to a modern, efficient, and operationally simple one-pot synthesis of 2-aryl-2H-indazoles, primarily focusing on methodologies starting from readily available 2-bromobenzaldehydes and their derivatives. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and offer insights into reaction optimization.

Synthetic Strategy: A Shift Towards One-Pot Methodologies

The convergence of multiple reaction steps into a single, uninterrupted sequence—a "one-pot" synthesis—offers significant advantages in terms of efficiency, resource conservation, and waste reduction. For the synthesis of 2-aryl-2H-indazoles, several innovative one-pot strategies have emerged, circumventing the challenges of classical methods. This guide will focus on two prominent and effective catalytic systems: a copper-catalyzed three-component reaction and a palladium-catalyzed domino reaction.

Methodology 1: Copper-Catalyzed One-Pot, Three-Component Synthesis

An efficient approach for the synthesis of 2H-indazoles involves a one-pot, three-component reaction of a 2-bromobenzaldehyde, a primary amine, and sodium azide, catalyzed by copper(I) oxide nanoparticles (Cu₂O-NP).[4] This method is notable for its use of a green solvent, polyethylene glycol (PEG 300), and its ligand-free conditions.[4] The copper catalyst is pivotal, facilitating the crucial C-N and N-N bond formations.[4] This reaction demonstrates broad substrate scope with high tolerance for various functional groups.[4] A similar microwave-assisted protocol using a [Cu(phen)(PPh₃)₂]NO₃ catalyst also provides excellent yields and purity.[5]

Conceptual Workflow for Copper-Catalyzed Three-Component Synthesis

Caption: Pd-catalyzed domino reaction mechanism.

Experimental Protocols

The following protocols are generalized based on published literature and should be adapted and optimized for specific substrates and laboratory conditions.

Protocol 1: Copper-Catalyzed Three-Component Synthesis of 2-Aryl-2H-Indazoles

[4] Materials:

-

2-Bromobenzaldehyde (1.0 mmol)

-

Primary amine (1.0 mmol)

-

Sodium azide (NaN₃) (1.5 mmol)

-

Copper(I) oxide nanoparticles (Cu₂O-NP) (5 mol%)

-

Polyethylene glycol (PEG 300) (3 mL)

-

Reaction vial suitable for heating

-

Standard laboratory glassware for workup and purification

-

Ethyl acetate, water, brine

-

Sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a reaction vial, add 2-bromobenzaldehyde (1.0 mmol), the primary amine (1.0 mmol), sodium azide (1.5 mmol), and Cu₂O-NP (5 mol%).

-

Add PEG 300 (3 mL) to the vial and seal it.

-

Heat the reaction mixture to 110 °C and stir for the time required for the reaction to complete (monitor by TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired 2-aryl-2H-indazole.

Protocol 2: Palladium-Catalyzed Synthesis from 2-Bromobenzyl Bromide

-

2-Bromobenzyl bromide (1.0 equiv)

-

Arylhydrazine (2.5 equiv)

-

Cesium carbonate (Cs₂CO₃) (2.5 equiv)

-

Palladium(II) chloride (PdCl₂) (10 mol%)

-

Tri-tert-butylphosphonium tetrafluoroborate (t-Bu₃PHBF₄) (10 mol%)

-

Dimethyl sulfoxide (DMSO)

-

Sealed reaction tube

-

Standard laboratory glassware for workup and purification

-

Ethyl acetate, water, brine

-

Sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In an oven-dried sealed tube, combine 2-bromobenzyl bromide (1.0 equiv), arylhydrazine (2.5 equiv), Cs₂CO₃ (2.5 equiv), PdCl₂ (10 mol%), and t-Bu₃PHBF₄ (10 mol%).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

-

Add anhydrous DMSO via syringe.

-

Seal the tube and place it in a preheated oil bath at 120 °C.

-

Stir the reaction for 18 hours or until completion as monitored by TLC or GC-MS.

-

Cool the reaction to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the pure 2-aryl-2H-indazole.

Data Summary and Optimization Insights

The choice of catalyst, ligand, base, and solvent is critical for the success of these reactions. The following table summarizes typical reaction parameters and outcomes for the palladium-catalyzed synthesis.

| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| PdCl₂ | t-Bu₃PHBF₄ | Cs₂CO₃ | DMSO | 120 | 18 | up to 79 | [6][7] |

| Pd(OAc)₂ | dppf | t-BuONa | Toluene | 90 | Varies | Moderate to Good | [1][2][8] |

Causality Behind Experimental Choices:

-

Catalyst and Ligand: In palladium-catalyzed reactions, the choice of ligand is crucial. Bulky, electron-rich phosphine ligands like t-Bu₃P facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. Dppf (1,1'-Bis(diphenylphosphino)ferrocene) is also a common and effective ligand for such cross-coupling reactions. [1][8]* Base: A base is required to deprotonate the hydrazine and to neutralize the HBr generated during the reaction. Cs₂CO₃ is a strong, yet non-nucleophilic base, often used in palladium catalysis. [6][7]Sodium tert-butoxide (t-BuONa) is another strong base commonly employed. [1][8]* Solvent: High-boiling polar aprotic solvents like DMSO or DMF are often necessary to ensure solubility of the reagents and to achieve the high temperatures required for the reaction. [6][7]Toluene is a less polar alternative that is also effective in some systems. [1][2]* Temperature: The reaction temperature is a critical parameter that needs to be optimized. Higher temperatures generally lead to faster reaction rates but can also result in the formation of byproducts.

Conclusion and Future Outlook

The one-pot synthesis of 2-aryl-2H-indazoles from 2-bromobenzaldehydes and their derivatives represents a significant advancement in synthetic organic chemistry. The copper and palladium-catalyzed methods detailed in this note offer efficient, scalable, and versatile routes to this important class of molecules. These protocols provide a solid foundation for researchers in drug discovery and development to access a wide range of functionalized indazoles for biological screening and lead optimization. Future research in this area will likely focus on the development of even more sustainable and cost-effective catalytic systems, as well as the expansion of the substrate scope to include more complex and diverse starting materials.

References

-

Aljaar, N., Al-Noaimi, M., Conrad, J., & Beifuss, U. (2021). Direct Formation of 2-Substituted 2 H-Indazoles by a Pd-Catalyzed Reaction between 2-Halobenzyl Halides and Arylhydrazines. The Journal of Organic Chemistry, 86(2), 1408–1418. [Link]

-

Song, J. J., & Yee, N. K. (2000). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Letters, 2(4), 519–521. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. Retrieved from [Link]